1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound with a molecular formula of C12H19NO2 It features a piperidine ring substituted with a cyclopropylmethoxy group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Cyclopropylmethoxy Group: This step involves the alkylation of the piperidine nitrogen with cyclopropylmethanol under basic conditions.
Formation of the Prop-2-en-1-one Moiety: The final step involves the condensation of the piperidine derivative with an appropriate aldehyde or ketone to form the prop-2-en-1-one moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to a saturated ketone or alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The cyclopropylmethoxy group and the prop-2-en-1-one moiety contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cinnamoylpiperidine: This compound features a piperidine ring with a cinnamoyl group, similar to the prop-2-en-1-one moiety in 1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one.
N-(3-Phenylpropenoyl)piperidine: Another similar compound with a piperidine ring and a phenylpropenoyl group.
Uniqueness: this compound is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
1-[4-(cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-12(14)13-7-5-11(6-8-13)15-9-10-3-4-10/h2,10-11H,1,3-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCAAFZPTODJMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)OCC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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